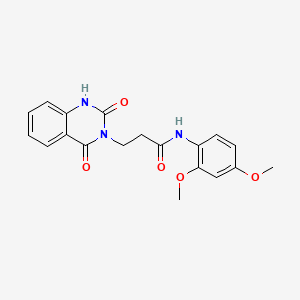

N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-26-12-7-8-15(16(11-12)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLPJDKQPOMFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 342.34 g/mol. Its structure features a dimethoxyphenyl group and a tetrahydroquinazoline moiety that are believed to contribute to its biological properties.

The biological activity of this compound has been linked to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:

- Anticancer Activity : Research indicates that compounds similar in structure can inhibit cancer cell proliferation by targeting microtubule dynamics and inducing apoptosis in cancer cells. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines .

- Antioxidant Properties : The presence of methoxy groups in the aromatic ring may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound to inhibit the growth of several cancer cell lines. A comparative analysis with known anticancer agents showed that this compound could effectively reduce cell viability at concentrations ranging from 1 to 10 µM.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HeLa (Cervical) | 5.0 | CA-4 | 0.5 |

| MCF-7 (Breast) | 6.0 | Doxorubicin | 0.1 |

| HT29 (Colon) | 7.5 | Paclitaxel | 0.25 |

These findings suggest that while this compound is less potent than some established chemotherapeutics, it still possesses significant antiproliferative effects.

In Vivo Studies

Limited in vivo studies are available; however, preliminary animal models indicate that the compound may reduce tumor size without significant toxicity at therapeutic doses. Further investigations are necessary to establish safety profiles and efficacy in complex biological systems.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a panel of human cancer cell lines revealed that this compound exhibited selective cytotoxicity against breast and cervical cancer cells while showing lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies.

Case Study 2: Mechanistic Insights

Further mechanistic studies indicated that this compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G1 phase. These findings align with similar compounds that target cell cycle regulators.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs based on evidence:

Structural Analogues with Propanamide Backbone

Notes:

- Molecular Weight : The target compound’s molecular weight (~383.4 g/mol) is comparable to ’s analogs (375–389 g/mol) but lower than nitrobenzyl-substituted derivatives (e.g., 448–453 g/mol) due to fewer heavy atoms .

- Heterocyclic Moieties: Compounds with thiazole/oxadiazole hybrids () or benzothiazoles () exhibit divergent biological activities (e.g., antimicrobial vs. kinase inhibition), highlighting the role of heterocycles in target specificity .

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The 2,4-dimethoxyphenyl group likely increases logP compared to ’s methoxyphenyl-triazole derivatives (e.g., compounds 10–12), which have logP values ~2.5–3.0. This property may influence blood-brain barrier penetration .

- Synthetic Accessibility: and describe synthetic routes for quinazolinone derivatives using coupling reactions and boronate intermediates, which may apply to the target compound .

- Biological Activity: ’s pyrazole/triazole-propanamides showed neuroprotective effects in SH-SY5Y cells (e.g., 50% protection at 10 μM). ’s thiazole-oxadiazole analogs demonstrated moderate antifungal activity (MIC: 16–32 μg/mL), while nitrobenzyl derivatives (–5) may exhibit enhanced redox-mediated cytotoxicity .

Spectral and Analytical Data

- Spectroscopy: The target compound would require IR (C=O stretches ~1700 cm⁻¹), ¹H/¹³C NMR (methoxy signals at ~3.8 ppm and quinazolinone aromatic protons at 7.0–8.5 ppm), and EI-MS for characterization, akin to methods in .

- Thermal Stability : Melting points of analogs range from 134–178°C () to >200°C (nitro-substituted derivatives), suggesting the target compound’s stability may fall within this spectrum .

Q & A

How can the synthesis of this compound be optimized for higher yields and purity?

Classification : Basic

Methodological Answer :

Optimization involves:

- Reaction Conditions : Microwave-assisted synthesis (uniform heating reduces side reactions, improving efficiency) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product .

- Monitoring : TLC for real-time progress tracking and HPLC for final purity assessment (>95%) .

What analytical techniques are most effective for structural characterization?

Classification : Basic

Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon backbone (e.g., tetrahydroquinazoline ring signals at δ 6.8–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC : Quantifies purity (>98% for biological assays) and detects trace impurities .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Classification : Advanced

Methodological Answer :

- Substituent Variation : Modify dimethoxyphenyl or tetrahydroquinazolinone groups (e.g., replace methoxy with ethoxy or halogens) to assess bioactivity shifts .

- Bioassays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC determination in cancer models) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities with target proteins .

What strategies address stability and degradation under varying conditions?

Classification : Advanced

Methodological Answer :

- Forced Degradation Studies : Expose to acidic/basic (0.1M HCl/NaOH), oxidative (3% HO), and thermal (40–60°C) conditions .

- Analytical Monitoring : Use HPLC-MS to identify degradation products (e.g., hydrolyzed amide bonds) .

- Formulation Adjustments : Lyophilization for long-term storage or buffered solutions (pH 7.4) for in vitro studies .

How can crystallographic data be obtained and refined for this compound?

Classification : Advanced

Methodological Answer :

- Crystallization : Slow evaporation (acetone/hexane mixtures) to grow single crystals .

- Data Collection : X-ray diffraction (Cu-Kα radiation, 100K temperature) .

- Refinement : SHELXL for structure solution and refinement (R-factor < 0.05) .

What methodologies resolve contradictions in biological activity data?

Classification : Advanced

Methodological Answer :

- Assay Replication : Repeat under standardized conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays : Cross-validate with fluorescence-based or SPR (surface plasmon resonance) techniques .

- Meta-Analysis : Compare with structurally analogous compounds (e.g., tetrahydroquinazoline derivatives) .

What challenges arise during academic-scale synthesis scale-up?

Classification : Basic

Methodological Answer :

- Purification Bottlenecks : Replace column chromatography with fractional crystallization for >10g batches .

- Solvent Recovery : Implement rotary evaporation with solvent traps to reduce waste .

- Yield Optimization : Catalyst screening (e.g., Pd/C for hydrogenation steps) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.